

Application Notes and Protocols for Spin-Coating Butylammonium Iodide Thin Films

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Compound of Interest

Compound Name: **Butylammonium**

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Introduction

Butylammonium iodide (BAI) is an organic ammonium halide salt increasingly utilized in the fabrication of perovskite-based optoelectronic devices, including solar cells and photodetectors. [1] It serves as a precursor for two-dimensional (2D) perovskite layers or as a surface passivating agent for three-dimensional (3D) perovskite films, enhancing their stability and performance.[2][3] The formation of uniform, high-quality BAI thin films is crucial for these applications. Spin-coating is a widely adopted technique for depositing such films due to its simplicity, low cost, and ability to produce films with uniform thickness.[4][5]

This document provides a detailed protocol for the preparation of **butylammonium** iodide thin films using a spin-coating method. It covers substrate preparation, precursor solution formulation, deposition parameters, and post-deposition annealing.

Data Presentation: Spin-Coating Parameters

The following table summarizes key quantitative parameters for the spin-coating of **butylammonium** iodide and related perovskite thin films as found in the literature. These parameters can be used as a starting point for process optimization.

Parameter	Value	Source / Notes
Precursor Solution		
Butylammonium Iodide (BAI) Concentration	0.5 M	In N,N-Dimethylformamide (DMF), used in a mixed-cation perovskite solution.[3]
2 mg/mL		In Tetrahydrofuran (THF), used for surface passivation.[2]
Solvent(s)	N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)	[2][3]
Spin-Coating		
Spin Speed	3000 rpm	For a mixed $\text{MAPbI}_3/\text{BAI}$ film. [3]
5000 rpm		For a $(\text{BA})_2\text{PbI}_4$ film containing BAI.[6]
Duration	60 s	For a $(\text{BA})_2\text{PbI}_4$ film.[6]
Annealing		
Temperature	50 °C	For a $(\text{BA})_2\text{PbI}_4$ film.[6]
Duration	30 min	For a $(\text{BA})_2\text{PbI}_4$ film.[6]

Experimental Protocols

Substrate Cleaning

A pristine substrate surface is critical for the adhesion and uniformity of the spin-coated film.[7] The following is a rigorous cleaning procedure for glass or indium tin oxide (ITO)-coated glass substrates.[8][9]

Materials:

- Substrate holder

- Ultrasonic bath
- Deionized (DI) water
- Detergent solution (e.g., Hellmanex III)
- Acetone
- Isopropyl alcohol (IPA)
- Nitrogen gas source
- UV-Ozone cleaner (optional but recommended)

Procedure:

- Place the substrates in a substrate holder.
- Submerge the holder in a beaker containing a detergent solution and sonicate for 5 minutes in a hot ultrasonic bath.[\[8\]](#)
- Rinse the substrates thoroughly with hot deionized water twice.[\[8\]](#)
- Submerge the holder in a beaker with isopropyl alcohol (IPA) and sonicate for 5-10 minutes.[\[8\]](#)
- Rinse the substrates again with hot deionized water twice.[\[8\]](#)
- Dry the substrates using a stream of nitrogen gas.
- For optimal surface wettability, treat the substrates with UV-Ozone for a recommended duration.[\[8\]](#)

Precursor Solution Preparation

This protocol describes the preparation of a pure **n-butylammonium** iodide solution.

Materials:

- **n-Butylammonium** iodide (BAI) powder (>99% purity)[[1](#)]
- N,N-Dimethylformamide (DMF), anhydrous
- Vial or beaker
- Magnetic stirrer and stir bar
- 0.2 μ m PTFE filter

Procedure:

- In an inert atmosphere (e.g., a nitrogen-filled glovebox), weigh the desired amount of BAI powder to prepare a solution of the target concentration (e.g., 0.5 M).
- Add the appropriate volume of anhydrous DMF to the vial containing the BAI powder.
- Stir the mixture at room temperature until the BAI is completely dissolved.
- Filter the solution through a 0.2 μ m PTFE filter before use to remove any particulates.[[6](#)]

Spin-Coating Deposition

The following procedure outlines the deposition of the BAI thin film onto the cleaned substrate.

Materials:

- Spin-coater
- Cleaned substrate
- BAI precursor solution
- Micropipette

Procedure:

- Place the cleaned substrate onto the center of the spin-coater chuck and engage the vacuum to secure it.

- Set the spin-coater parameters. A recommended starting point is a single-step process of 5000 rpm for 60 seconds.[6]
- Using a micropipette, dispense a sufficient volume of the BAI precursor solution (e.g., 30-40 μL) onto the center of the substrate.[6][10]
- Start the spin-coating program immediately.
- Once the program is complete, disengage the vacuum and carefully remove the substrate with tweezers.

Thermal Annealing

Annealing can improve the crystallinity and morphology of the thin film.

Materials:

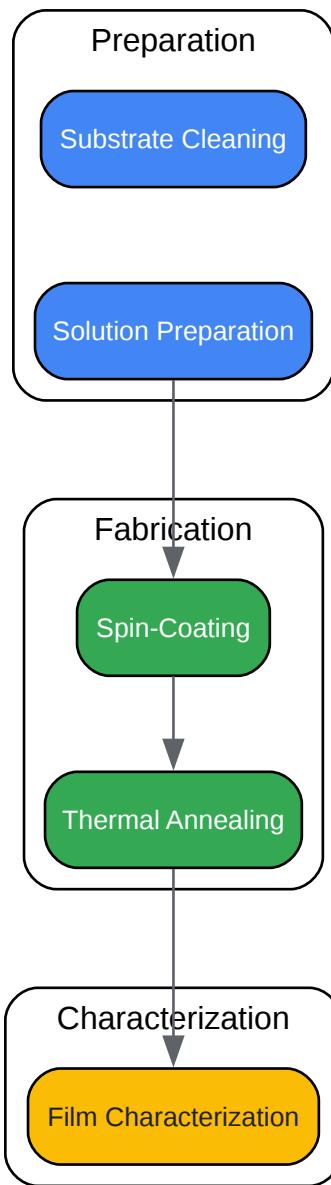
- Hotplate
- Inert atmosphere (e.g., glovebox)

Procedure:

- Transfer the spin-coated substrate to a pre-heated hotplate inside an inert atmosphere.
- Anneal the film at a recommended temperature of 50°C for 30 minutes.[6]
- After annealing, allow the substrate to cool down to room temperature before further processing or characterization.

Mandatory Visualization

Experimental Workflow for BAI Thin Film Deposition

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Caption: Workflow for **Butylammonium** Iodide Thin Film Fabrication.

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